![molecular formula C35H38N2O5 B1670831 (4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one CAS No. 151867-81-1](/img/structure/B1670831.png)
(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one
Übersicht
Beschreibung
XM-323, auch bekannt als DMP 323, ist ein potenter, nicht-peptidischer, cyclischer Harnstoff-Inhibitor der humanen Immundefizienzvirus (HIV)-Protease. Es ist sowohl gegen HIV-Typ 1 als auch Typ 2 wirksam. XM-323 wurde unter Verwendung von Strukturinformationen und Datenbanksuche entwickelt und hemmt kompetitiv die Spaltung sowohl von Peptid- als auch von HIV-1-gag-Polyproteinsubstraten .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von XM-323 beinhaltet die Bildung einer cyclischen Harnstoffstruktur. Die wichtigsten Schritte umfassen die Reaktion geeigneter Amine mit Isocyanaten zur Bildung der Harnstoffverknüpfung, gefolgt von einer Cyclisierung zur Bildung des cyclischen Harnstoffkerns. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan oder Tetrahydrofuran, und die Reaktionen werden oft bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion von XM-323 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of XM-323 involves the formation of a cyclic urea structure. The key steps include the reaction of appropriate amines with isocyanates to form the urea linkage, followed by cyclization to form the cyclic urea core. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of XM-323 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
XM-323 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: XM-323 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können XM-323 in seine reduzierten Formen umwandeln.
Substitution: Verschiedene Substitutionsreaktionen können am cyclischen Harnstoffkern oder an den aromatischen Ringen auftreten
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel oder Nucleophile unter milden bis mäßigen Bedingungen
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte und reduzierte Derivate von XM-323 sowie verschiedene substituierte Analoga. Diese Produkte können unterschiedliche biologische Aktivitäten und Eigenschaften im Vergleich zur Ausgangssubstanz aufweisen .
Wissenschaftliche Forschungsanwendungen
Anti-HIV Activity
Research indicates that this compound exhibits anti-HIV properties, making it a candidate for further development in antiviral therapies. Its structure allows it to interact with viral components effectively, potentially inhibiting viral replication and entry into host cells .
Metabolite Role
The compound has been identified as a metabolite in various biological systems. Understanding its metabolic pathways can provide insights into its efficacy and safety profiles in therapeutic applications .
Synthesis and Derivatives
The synthesis of (4R,5S,6S,7R)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one involves complex organic reactions that yield derivatives with enhanced biological activity. For instance:
- Derivative Synthesis : Modifications to the benzyl groups or hydroxymethyl substituents can lead to compounds with improved pharmacokinetic properties or selectivity for specific biological targets.
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of this compound demonstrated significant inhibition of HIV replication in vitro. The results indicated that the compound could disrupt the viral life cycle at multiple stages .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of diazepanones has shown that modifications to the hydroxyl groups can enhance binding affinity to viral proteins. This insight is crucial for designing more potent derivatives of this compound .
Potential Applications in Drug Development
Given its promising pharmacological profile and the ability to synthesize derivatives with tailored properties, this compound holds potential for:
- Antiviral Drug Development : Targeting HIV and potentially other viruses.
- Therapeutic Agents : Exploring its use in treating diseases related to metabolic dysfunctions due to its role as a metabolite.
Wirkmechanismus
XM-323 exerts its effects by competitively inhibiting the HIV protease enzyme. It binds to the active site of the protease, preventing the cleavage of peptide and HIV-1 gag polyprotein substrates. This inhibition disrupts the maturation of the virus, thereby reducing its infectivity. The molecular targets of XM-323 include the active site residues of the HIV protease, and the pathways involved are related to viral replication and protein processing .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
A-80987: Ein weiterer potenter HIV-Protease-Inhibitor mit ähnlicher Wirksamkeit.
Ro-31-8959: Ein hochwirksamer HIV-Protease-Inhibitor mit vergleichbarer Potenz wie XM-323
Einzigartigkeit von XM-323
XM-323 ist aufgrund seiner nicht-peptidischen, cyclischen Harnstoffstruktur einzigartig, die eine hohe Spezifität für die HIV-Protease und minimale Hemmung von Säugetierproteasen bietet. Diese Spezifität reduziert die Wahrscheinlichkeit von Off-Target-Effekten und erhöht sein therapeutisches Potenzial .
Biologische Aktivität
The compound (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one is a member of the diazepan family and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
- Molecular Formula : C27H38N2O3
- Molecular Weight : 438.602 g/mol
- Density : 1.109 g/cm³
- Boiling Point : 582.5 °C at 760 mmHg
- Flash Point : 306.1 °C
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities including:
- Antiproliferative Effects : Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines.
- Topoisomerase Inhibition : Some benzopsoralens have been noted for their ability to inhibit topoisomerase II, which is crucial for DNA replication and repair.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antiproliferative | Inhibits growth of mammalian cells in vitro |
Topoisomerase Inhibition | Disruption of DNA replication processes |
Phototoxicity | Low mutagenic activity observed; potential use in photochemotherapy |
Case Studies and Research Findings
-
Antiproliferative Activity :
A study published in PubMed highlighted the antiproliferative effects of hydroxymethyl derivatives on mammalian cells. The results indicated significant inhibition of cell proliferation when exposed to these compounds under dark conditions. The mechanism was linked to the inhibition of topoisomerase II activity . -
Mechanism of Action :
Further investigations into the molecular mechanisms revealed that these compounds do not induce interstrand cross-links in DNA but rather lead to double-strand breaks in yeast models. This suggests a unique pathway for their action compared to traditional chemotherapeutics . -
Photochemotherapy Potential :
The benzopsoralens' ability to function effectively under UVA activation positions them as candidates for photochemotherapy applications. Their low mutagenic activity also contributes to their safety profile in potential therapeutic settings .
Q & A
Q. Basic: What synthetic strategies are recommended to achieve high stereochemical purity in the synthesis of this diazepan-2-one derivative?
Methodological Answer:
To ensure stereochemical fidelity, prioritize asymmetric catalysis (e.g., chiral ligands with palladium catalysts) and controlled reaction conditions (temperature, solvent polarity). For example:
- Step 1 : Optimize cyclization using Pd(II)-catalyzed methods (as demonstrated for dibenzoazepines in ).
- Step 2 : Employ chiral auxiliaries or enzymatic resolution to isolate enantiomers.
- Step 3 : Validate stereochemistry via X-ray crystallography and NMR coupling constants (e.g., NOESY for spatial proximity analysis).
- Step 4 : Purify intermediates via column chromatography (PE:EA gradients, as in ) to remove diastereomeric impurities.
Key References : Palladium-catalyzed cyclization , stereochemical validation protocols .
Q. Advanced: How can researchers address discrepancies in reported solubility or stability data for this compound under varying pH conditions?
Methodological Answer:
Discrepancies often arise from inconsistent experimental setups. To resolve:
- Step 1 : Conduct systematic stability assays using buffered solutions (pH 2–10) at controlled temperatures (25°C–60°C), referencing protocols for phenolic compounds in .
- Step 2 : Quantify degradation products via LC-MS/MS and compare with theoretical pathways (e.g., hydrolysis of the diazepanone ring).
- Step 3 : Use split-plot experimental designs (as in ) to isolate variables like ionic strength or light exposure.
- Step 4 : Validate solubility claims via dynamic light scattering (DLS) or shake-flask methods.
Key References : pH-dependent stability testing , degradation analysis .
Q. Basic: What analytical techniques are critical for confirming the stereochemistry and functional group integrity of this compound?
Methodological Answer:
- Technique 1 : X-ray crystallography for absolute configuration determination.
- Technique 2 : High-resolution NMR (1H, 13C, COSY, HSQC) to assign stereocenters (e.g., coupling constants for vicinal diols at C5 and C6).
- Technique 3 : Circular Dichroism (CD) to correlate optical activity with stereochemistry.
- Technique 4 : FT-IR to confirm hydroxyl and carbonyl groups (e.g., broad O-H stretches at ~3200 cm⁻¹).
Key References : Structural validation for cyclic ureas , spectroscopic methods in benzodiazepine studies .
Q. Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound’s bioactivity?
Methodological Answer:
- Step 1 : Synthesize analogs with modified benzyl/hydroxymethyl groups (e.g., halogenation or methylation) using protocols from .
- Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition, receptor binding) using dose-response assays (IC50/EC50 determination).
- Step 3 : Perform molecular docking studies to predict binding modes with target proteins (e.g., GABA receptors for diazepanone derivatives, as in ).
- Step 4 : Correlate substituent effects with activity trends using multivariate analysis (e.g., PCA or QSAR models).
Key References : SAR design for benzodiazepines , analog synthesis strategies .
Q. Basic: What purification methods are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Method 1 : Flash chromatography with gradient elution (e.g., hexane:ethyl acetate 10:1 → 1:1) to separate polar diols and nonpolar benzyl groups.
- Method 2 : Recrystallization using DCM/hexane mixtures to exploit solubility differences.
- Method 3 : HPLC with C18 columns and acetonitrile/water mobile phases for high-purity isolation.
Key References : Purification of diazepanone derivatives via chromatography , recrystallization protocols .
Q. Advanced: How can environmental degradation pathways of this compound be modeled in laboratory settings?
Methodological Answer:
- Step 1 : Simulate abiotic degradation (hydrolysis, photolysis) using UV irradiation chambers and LC-MS monitoring (as in ).
- Step 2 : Assess biotic degradation via microbial consortia from contaminated soil, quantifying metabolite formation.
- Step 3 : Apply computational tools (e.g., EPI Suite) to predict persistence and bioaccumulation potential.
- Step 4 : Cross-validate results with field studies to refine laboratory models.
Key References : Environmental fate analysis , degradation modeling .
Q. Basic: What precautions are necessary for handling this compound’s reactive hydroxyl and hydroxymethyl groups during synthesis?
Methodological Answer:
- Precaution 1 : Protect hydroxyls with TBS or acetyl groups during reactions involving strong bases/nucleophiles.
- Precaution 2 : Use anhydrous solvents and inert atmospheres (N2/Ar) to prevent oxidation.
- Precaution 3 : Monitor reaction progress via TLC to avoid over-functionalization.
Key References : Handling sensitive functional groups , protective strategies .
Q. Advanced: What strategies can mitigate batch-to-batch variability in large-scale synthesis of this compound?
Methodological Answer:
- Strategy 1 : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FT-IR).
- Strategy 2 : Optimize crystallization kinetics to control polymorph formation.
- Strategy 3 : Use design of experiments (DoE) to identify critical process parameters (e.g., stirring rate, cooling gradient).
Key References : Scale-up protocols , variability reduction in organic synthesis .
Eigenschaften
CAS-Nummer |
151867-81-1 |
---|---|
Molekularformel |
C35H38N2O5 |
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one |
InChI |
InChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2/t31-,32-,33+,34+/m1/s1 |
InChI-Schlüssel |
XCVGQMUMMDXKCY-WZJLIZBTSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
151867-81-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
hexahydro-5,6-bis(hydroxy)-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one XM 323 XM-323 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.